Propylene oxide

Catalog No.
S590226
CAS No.
75-56-9
M.F
C3H6O
CH3CHCH2O
C3H6O
M. Wt
58.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene oxide

CAS Number

75-56-9

Product Name

Propylene oxide

IUPAC Name

2-methyloxirane

Molecular Formula

C3H6O
CH3CHCH2O
C3H6O

Molecular Weight

58.08 g/mol

InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3

InChI Key

GOOHAUXETOMSMM-UHFFFAOYSA-N

SMILES

CC1CO1

solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
10.16 M
590 mg/mL at 25 °C
40.5 wt% water @ 20 °C
MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, METHANOL, & ETHER
Soluble in alcohol and ether.
In water, 590,000 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 40
41%

Synonyms

Methyloxirane; Oxypropylene; 1,2-Epoxypropane; Propylene Oxide; (±)-1,2-Epoxypropane; (±)-2-Methyloxirane; (±)-Epoxypropane; (±)-Methyloxirane; 1,2-Propylene Oxide; 2,3-Epoxypropane; 2-Methyloxirane; AD 6; AD 6 (Suspending Agent); DL-1,2-Epoxypropane

Canonical SMILES

CC1CO1

The exact mass of the compound Propylene oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)10.16 m590 mg/ml at 25 °c40.5 wt% water @ 20 °cmiscible with acetone, benzene, carbon tetrachloride, methanol, & ethersoluble in alcohol and ether.in water, 590,000 mg/l @ 25 °c590 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 4041%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Propylene oxide (PO) is a highly reactive, volatile C3 aliphatic epoxide utilized primarily as a foundational monomer for polyether polyols, propylene glycol, and specialty block copolymers. As a methyl-substituted oxirane, it exists as a liquid at standard room temperature, bridging the critical processability gap between the ultra-reactive, gaseous ethylene oxide (EO) and the bulkier, slower-reacting butylene oxide (BO). In industrial procurement, PO is selected for its ability to undergo both anionic and cationic ring-opening polymerizations to yield amorphous, moderately hydrophobic poly(propylene oxide) (PPG) chains. Its secondary carbon attack sites result in secondary hydroxyl-terminated polymers, which are crucial for controlling curing rates in downstream polyurethane formulations[1].

Substituting propylene oxide with its closest homologs fundamentally alters both manufacturing processability and final material performance. Replacing PO with ethylene oxide (EO) shifts the physical handling requirements from a volatile liquid to a highly hazardous, pressurized gas [1], while simultaneously changing the resulting polymer from an amorphous, moisture-resistant material to a highly hydrophilic, crystalline polyether [2]. Conversely, substituting PO with 1,2-butylene oxide (BO) increases hydrophobicity but incurs a severe steric penalty, drastically reducing ring-opening reaction kinetics and extending batch cycle times [3]. Furthermore, because PO ring-opening predominantly yields secondary hydroxyl groups—unlike the primary hydroxyls from EO—it provides a specifically tailored, slower reactivity profile essential for controlled crosslinking in two-component polyurethane adhesives and foams [2].

Liquid-Phase Processability vs. Pressurized Gas Handling

Propylene oxide offers a critical handling advantage over ethylene oxide due to its physical state at ambient conditions. PO is a volatile liquid with a boiling point of approximately 34-35°C, whereas EO is a gas with a boiling point of 10.7°C. While both require strict safety controls due to flammability, PO can be metered, pumped, and reacted using standard liquid-phase chemical processing equipment at or near atmospheric pressure, eliminating the need for the specialized high-pressure gas infrastructure required for EO [1].

Evidence DimensionBoiling Point and Standard Physical State
Target Compound DataPropylene oxide (Liquid, BP ~35°C)
Comparator Or BaselineEthylene oxide (Gas, BP ~10.7°C)
Quantified Difference~24°C higher boiling point, allowing liquid-phase handling at 20°C.
ConditionsStandard atmospheric pressure (1 atm).

Procuring PO avoids the capital-intensive pressure vessels and extreme handling hazards associated with gaseous EO, lowering infrastructure costs for derivative synthesis.

Polymer Hydrophobicity and Moisture Resistance

The methyl substituent on the PO oxirane ring fundamentally changes the hydrophobicity of its polymer derivatives compared to EO. Polyols synthesized predominantly from EO are highly hydrophilic and water-soluble, whereas PO-based polyols (PPG) are significantly more hydrophobic. In polyurethane cast resins and cold storage insulation foams, PO-rich formulations are strictly preferred because they yield cured networks with substantially lower water absorption, maintaining stable insulation and mechanical performance in humid environments [1].

Evidence DimensionMoisture absorption and polymer hydrophobicity
Target Compound DataPO-based polyols (Hydrophobic, low water absorption)
Comparator Or BaselineEO-based polyols (Highly hydrophilic, high water absorption)
Quantified DifferencePO introduces hydrophobic methyl side-groups, preventing the water solubility characteristic of EO-based PEG chains.
ConditionsPolyurethane foam and cast resin formulation.

PO must be procured over EO when manufacturing moisture-resistant coatings, adhesives, or insulation foams where water ingress would degrade performance.

Catalytic Reactivity Reversal under DMC Catalysis

In conventional anionic ring-opening polymerization (AROP), EO reacts faster than PO. However, under modern industrial Double Metal Cyanide (DMC) catalysis—used to produce megatons of polyether polyols—the reactivity gradient is completely reversed. In situ 1H NMR kinetics reveal that under DMC catalysis, PO becomes the vastly preferred monomer (r_PO = 2.4) compared to EO (r_EO = 0.42). This unique catalytic affinity allows manufacturers to efficiently drive the synthesis of PO-rich polyether copolymers with precise microstructural control[1].

Evidence DimensionMonomer Reactivity Ratio (r) under DMC Catalysis
Target Compound DataPropylene oxide (r_PO = 2.4)
Comparator Or BaselineEthylene oxide (r_EO = 0.42)
Quantified DifferencePO is approximately 5.7 times more reactive than EO under DMC catalytic conditions.
ConditionsHeterogeneous Double Metal Cyanide (DMC) catalyzed copolymerization.

Buyers utilizing DMC-catalyzed processes can leverage PO's superior reactivity to optimize yield and reduce cycle times in large-scale polyol manufacturing.

Kinetic Superiority over Bulkier Epoxides (vs. Butylene Oxide)

While 1,2-butylene oxide (BO) can be used to impart even greater hydrophobicity than PO, it suffers from a significant kinetic penalty due to the steric hindrance of its ethyl group. In competitive multibranching anionic ring-opening copolymerizations, the reactivity ratio of alkylene oxides drops sharply as the alkyl chain length increases. PO maintains a highly viable reaction rate, whereas the reactivity ratio for BO is substantially lower (e.g., dropping from 0.44 for EO to 0.11 for BO in specific copolymerizations), leading to sluggish polymerization and extended reactor residency times [1].

Evidence DimensionRelative ring-opening reactivity
Target Compound DataPropylene oxide (Methyl substituted oxirane)
Comparator Or Baseline1,2-Butylene oxide (Ethyl substituted oxirane)
Quantified DifferencePO exhibits significantly faster reaction kinetics; alkylene oxide reactivity ratios drop by up to 75% when moving from EO/PO systems to BO systems.
ConditionsAnionic ring-opening copolymerization in dimethyl sulfoxide.

PO provides the optimal procurement balance between adding hydrophobic character to a polymer and maintaining commercially viable manufacturing cycle times.

Base Polyols for Flexible and Rigid Polyurethanes

Directly leveraging PO's ability to form hydrophobic, amorphous polyether chains with secondary hydroxyl terminations, it is the primary monomer procured for synthesizing PPG polyols. These polyols are essential for formulating flexible foams (e.g., bedding, seating) and rigid insulation foams where moisture resistance and controlled curing rates are required [1].

Amphiphilic Block Copolymer Surfactants (Poloxamers)

PO is utilized in conjunction with EO to manufacture Pluronic/Poloxamer block copolymers. The PO blocks provide the essential hydrophobic core (due to the methyl group), while EO provides the hydrophilic tails. This precise structural contrast, driven by the differing reactivity and hydrophobicity of PO vs. EO, is critical for demulsifiers, detergents, and industrial wetting agents [2].

Propylene Glycol and Unsaturated Polyester Resins

PO is procured for bulk hydrolysis to produce propylene glycol (PG). Unlike ethylene glycol, PG is generally recognized as safe (GRAS) for food and cosmetic applications, and its methyl branch provides crucial flexibility and solubility characteristics when reacted into unsaturated polyester resins for fiberglass composites[3].

Physical Description

Propylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point -35°F. Boiling point 95°F. Density 6.9 lb./gal. Flammable over a wide range of vapor-air concentrations. If contaminated, may polymerize with evolution of heat and possible rupture of container. Vapors irritate eyes, skin, and respiratory system. Prolonged contact with skin may result in delayed burns. Vapors heavier than air. Used as a fumigant, in making detergents and lubricants, and to make other chemicals.
Liquid
VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a benzene-like odor.
Colorless liquid with a benzene-like odor. [Note: A gas above 94°F.]

Color/Form

Colorless liquid ... [Note: A gas above 94 degrees F.]

Boiling Point

93.61 °F at 760 mm Hg (EPA, 1998)
35.0 °C
34.23 °C
34 °C
93.61°F
94°F

Flash Point

-35 °F (EPA, 1998)
-35 °F (closed cup); -20 °F (open cup)
-37 °C c.c.
-35°F

Vapor Density

2 (EPA, 1998) (Relative to Air)
2.0 (Air= 1)
Relative vapor density (air = 1): 2.0
2

Density

0.859 at 32 °F (EPA, 1998)
0.8304 @ 20/20 °C
Relative density (water = 1): 0.83
0.859 at 32°F
0.83

LogP

0.03 (LogP)
0.03
log Kow= 0.03.

Odor

ODOR IS SWEET, ALCOHOLIC, & LIKE ETHER OR BENZENE
In foods, propylene oxide has no residual odor.
Ethereal odor
... Benzene-like odor ...

Melting Point

-169.83 °F (EPA, 1998)
-111.9 °C
-112.13 °C
-111.9°C
-112 °C
-170°F

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Propylene Oxide is a synthetic, highly-flammable, volatile, colorless liquid that is soluble in water and miscible with many organic solvents. Propylene oxide is used primarily as a chemical intermediate in the production of polyethers and propylene glycol. It is also used as a pesticide and a fumigant for the sterilization of packaged foods and plastic medical instruments. Acute inhalation exposure to vapors of this compound can result in respiratory tract irritation, coughing, difficulty in breathing (dyspnea) and buildup of fluid in the lungs (pulmonary edema) that can possibly lead to pneumonia. Inhale high concentrations of the vapors for short time periods may cause headache, motor weakness, incoordination, ataxia and coma. Contact with propylene oxide can irritate the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

Thymidine was reacted in methanol with 4 epoxides of varying mutagenicities: propylene oxide, glycidol, epichlorohydrin, and trichloropropylene oxide. A single product was detected with each epoxide, and these products had the same retention times on silica HPLC. UV spectra of the products identified them as 3-alkylthymidines, and this was confirmed by IR and NMR spectra. Mass spectra analysis showed that the attachment was at the least substituted C of the epoxide. Formation of alkylthymidines correlated to Taft sigma electron withdrawing values for the substituents on the epoxides and mutagenicities in strain TA100 of the Ames assay.

Vapor Pressure

445 mm Hg at 68 °F (EPA, 1998)
538.02 mmHg
538 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 59
445 mmHg

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Impurities

Acetaldehyde & propionaldehyde are produced in small amt as by-products of the peroxidation processes.

Other CAS

75-56-9

Wikipedia

Propylene oxide

Biological Half Life

... The half-life of inhaled propylene oxide in rats is 40 min.

Use Classification

Hazardous Air Pollutants (HAPs)
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Fire Hazards -> Carcinogens, Mutagens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Propylene oxide was 1st prepared in 1860 ... by the reaction of propylene chlorohydrin with potassium hydroxide. Until 1969, essentially all the propylene oxide produced in USA was made by the so-called chlorohydrin process in which propylene is treated with hypochlorous acid (chlorine & water) to produce propylene chlorohydrin; this is converted to propylene oxide using calcium hydroxide or sodium hydroxide. A plant using a version of the peroxidation process was started in USA in 1969. Peroxidation processes use an oxidant such as an organic hydroperoxide (tert-butyl hydroperoxide or ethylbenzene hydroperoxide) or peracetic acid to convert propylene to propylene oxide. Currently, about 1/2 of USA propylene oxide-production capacity is based on the chlorohydrin process, & the other half is based on the peroxidation process ...
Arco produces propylene oxide ... with propylene and isobutane. The first step is isobutane hydroperoxidation to t-butyl hydroperoxide. The second is epoxidation of propylene with t-butyl hydroperoxide, forming propylene oxide and tert-butyl alcohol.
Results from the action of KOH (aq) on propylene chlorohydrin.
(1) Chlorohydration of propylene followed by saponification with lime, (2) peroxidation of propylene, (3) epoxidation of propylene by a hydroperoxide complex with molybdenum catalyst.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Food, beverage, and tobacco product manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Oxirane, 2-methyl-: ACTIVE
FUMIGATION IS EFFECTIVE AT LOW TEMP BECAUSE OF LOW BOILING POINT.
UNDER CONDITION USED FOR FUMIGATION OF FOODSTUFF PROPYLENE OXIDE CAN COMBINE WITH MOISTURE TO FORM GLYCOL; IN PRESENCE OF INORGANIC CHLORIDE FROM FOODSTUFFS, CORRESPONDING CHLOROHYDRINS WERE FORMED.
Propylene oxide was 1st produced commercially in USA in 1925. ... /It was being/ produced by 6 companies /in USA in 1979/. ... /It is/ produced by 1 company in Canada & 1 in Brazil. It is produced by 4 companies in Federal Republic of Germany, 2 in the Netherlands & 1 each in France, Italy & Spain. ... Propylene oxide is also produced at 2 plants in Romania & at 1 plant each in Bulgaria, the German Democratic Republic, Poland, the USSR & Yugoslavia. Commercial prodn started in Japan in 1959. Five Japanese companies currently mfr it at 6 plants. ... /It is also/ produced by 1 company in Taiwan & at 1 plant in India.
... DESTRUCTION OF 90% OR MORE OF BACTERIA, YEAST AND MOLDS IN COCOA /WAS NOTED/. TOTAL COUNTS AS HIGH AS 200,000-300,000/G COULD BE REDUCED TO 10,000. IN DRIED EGG YOLK ORIGINAL COUNT OF 20,000/G WERE REDUCED TO 200. ... WITH DRIED WHOLE EGG SOLIDS ... BUT REFRACTIVE ANAEROBES AND SALMONELLAE WERE REDUCED BELOW DETECTION LEVELS. IN SPLIT GREEN PEAS COUNTS OF 11,000-16,000 WERE REDUCED TO 40 OR LESS. FINAL COUNTS WERE MADE FOR YEASTS, MOLDS, FLAT SOURS AND THERMOPHILES. IN DRIED YEAST, PROPYLENE OXIDE AFFECTED TOTAL COUNT, AEROBIC SPORE FORMERS AND COLIFORMS. ...
For more General Manufacturing Information (Complete) data for 1,2-PROPYLENE OXIDE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analytical methods include spectrophotometry, gas chromatography, electron impact spectroscopy, and colorimetric methods. A multigas analyzer utilizing microwave spectroscopy has also been developed to monitor propylene oxide in air.
The method is based on the hydrolysis of propylene oxide to form propylene glycol, which is then oxidized to formaldehyde with periodic acid and determined photometrically following reaction with chromotropic acid. The detection limit of the method is 1 ug, and the minimum measurable concentration is 0.5 mg/cu m.
Gas chromatography may be used to determine the levels of propylene oxide in food, cellulose, and plastic products.
NIOSH Method 1612. Analyte: Propylene oxide. Matrix: Air. Procedure: Gas chromatography, hydrogen-air flame ionization detector. For propylene oxide this method has an estimated detection limit of 0.01 mg/sample. The precision/RSD is 0.029 @ 0.6 to 2.4 mg/sample. Applicability: The working range is 8 to 295 ppm (20 to 700 mg/cu m) for a 5 liter air sample. Interferences: None found.
Propylene oxide is analysed by gas chromatograph for analysis. Recovery is 100 + or - 3 percent for samples analyzed up to 3 weeks after collection. This technique is most appropriate for concentrations of less than 100 ppm in a 1 liter air sample, and has a sensitivity of approximately 1 ppb.

Clinical Laboratory Methods

A GAS CHROMATOGRAPHY-MASS SPECTROMETRIC METHOD IS DESCRIBED FOR DETERMINATION IN HEMOGLOBIN OF S-METHYLCYSTEINE IN FOLLOWING EXPOSURE TO PROPYLENE OXIDE.

Storage Conditions

Use glass or metal containers sealed with nitrogen.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Separate from acids, alkalies, salts, combustible material, clay-based absorbents.

Interactions

WHEN ... /IT IS MIXED WITH CARBON DIOXIDE/ SMALL DOSES ARE MORE EFFECTIVE & A QUICKER KILL IS EFFECTED THROUGH STIMULATION OF INSECT RESP.

Stability Shelf Life

It polymerizes exothermically.

Dates

Last modified: 08-15-2023

Production of polyhydroxyalkanoates from propylene oxide saponification wastewater residual sludge using volatile fatty acids and bacterial community succession

Dong Meng, Chunjie Gong, Rajeev Kumar Sukumaran, Dionysios D Dionysiou, Zhaosong Huang, Ruirui Li, Yuling Liu, Yan Ji, Pengfei Gu, Xiangyu Fan, Qiang Li
PMID: 33667990   DOI: 10.1016/j.biortech.2021.124912

Abstract

The active sludge treating propylene oxide saponification wastewater has heavy salt concentration and is hard to treat. The integration of the residual sludge treatment with polyhydroxyalkanoates (PHA) production may provide an economic and environment friendly solution. PHA production was therefore studied in two sequencing biological reactors with effective volume of 30 L using the active sludge. The two reactors, named as SBR-I and SBR-II, were fed with acetic acid, and a mixture of acetic acid and propionic acid respectively. PHA was obtained with a yield of 9.257 g/L in SBR-II. Also, the proportion of 3-hydroxyvalarate was enhanced from 5% to 30% in comparison to SBR-I (5.471 g/L). Illumina MiSeq and Pacific Biosciences sequencing platforms were used to evaluate the community structure, which revealed that the bacterial genera showed a high degree of diversity in the PHA accumulating microbial community. Azoarcus was the most dominant PHA accumulating microorganism after acclimation.


Combined effects of hydroxypropylation and alcoholic alkaline treatment on structural, functional and rheological characteristics of sorghum and corn starches

Nusrat Zehra, Tahira Mohsin Ali, Abid Hasnain
PMID: 33476623   DOI: 10.1016/j.ijbiomac.2021.01.096

Abstract

This study describes the effects of hydroxypropylation (HP) on sorghum and corn cold water soluble (CWS) starches prepared via alcoholic alkaline treatment (AAT). Propylene oxide (5% and 12% on starch weight basis) was used to modify both sorghum and corn starches. SEM analysis revealed that HP modification prior to AAT altered the granular morphology of native CWS starches. The characteristic peaks at 2980.28 cm
and 2979.87 cm
indicated the presence of hydroxypropyl groups and the complete loss of the granular order for HS12-CWS (hydroxypropylated sorghum CWS starch treated with 12% propylene oxide based on dry starch weight) and HC12-CWS (hydroxypropylated corn CWS starch treated with 12% propylene oxide based on dry starch weight) starches. Increase in swelling power and water binding capacity of HP modified CWS starches was observed. However, Percent transmittance was significantly reduced due to fragmented water-soluble granules. HP-modified CWS starch gels exhibited a more rigid gel network. Broader linear viscoelastic range suggesting greater stability and well dispersed behavior of HP-CWS starches. High G' values of HP-CWS starches were due to the ordered and elastic gel network that resisted deformation. Furthermore, all HP-CWS starches exhibited higher shear and thermal resistance compared to unmodified CWS starches.


Influence of tryptic hydrolysis on the enzymatic function of the membrane-bound form of particulate methane monooxygenase from Methylosinus trichosporium OB3b

Akimitsu Miyaji, Keita Satou, Toshihide Baba
PMID: 32828830   DOI: 10.1016/j.jbiotec.2020.08.006

Abstract

Particulate methane monooxygenase (pMMO) is a membrane protein embedded in the intracytoplasmic membrane of methane-oxidizing bacteria. Structural analysis of pMMO showed the existence of a hydrophilic region exposed outside of the bacterial membrane. To obtain information regarding the role of this hydrophilic region in the enzymatic function of pMMO, trypsin proteolysis of the membrane-bound form of pMMO from Methylosinus trichosporium OB3b was performed at 4 °C. The polypeptides produced by this hydrolysis were analyzed by polyacrylamide gel electrophoresis and MALDI-TOF/TOF. Furthermore, the influence of this tryptic digestion on the methane hydroxylation and propene epoxidation enzymatic activities of pMMO was investigated. Among the three subunits of pMMO, PmoB and PmoC were hydrolyzed by trypsin, but PmoA was not. With 10 mg L
trypsin, both terminal regions or the C-terminal region of PmoC polypeptide was selectively hydrolyzed. Furthermore, the stability of pMMO was decreased by this digestion. These results indicate that PmoC plays a role in maintaining the stability of pMMO in vitro. On the other hand, the digestion of PmoB with 100 mg L
trypsin produced several polypeptides, indicating that trypsin digestion occurs at several sites of the hydrophilic region of PmoB. Hydrolysis led to a decrease in pMMO activity towards methane hydroxylation and propene epoxidation. These results indicate that the hydrophilic region of PmoB is critically important for the enzymatic function of pMMO, which is consistent with the models of the functional mechanism of pMMO proposed so far.


Effect of Molecular Weight on Cloud Point of Aqueous Solution of Poly (ethylene oxide)-Poly (propylene oxide) Alternating Multiblock Copolymer

Tasuku Horiuchi, Kazuaki Rikiyama, Kenji Sakanaya, Yusuke Sanada, Keisuke Watanabe, Misako Aida, Yukiteru Katsumoto
PMID: 32238621   DOI: 10.5650/jos.ess20026

Abstract

A poly(ethylene oxide) (PEO)-poly(propylene oxide) (PPO) alternating multiblock (AMB) copolymer with various molecular weights was prepared via precipitation fractionation from an acetone/n-hexane mixture. The cloud point (T
) of the aqueous solution of PEO-PPO AMB copolymer decreased as the number-average molecular weight of the sample increased. This phenomenon is generally observed for certain homopolymer systems having a lower critical solution temperature, such as PEO/water and poly(N,N-diethylacrylamide)/water systems. The relationship between the T
of the solutions and the number of monomer units of the AMB copolymer suggests that the Shultz-Flory theory is applicable to this system.


Genentech was not the first biotech company

William Bains
PMID: 31992890   DOI: 10.1038/d41586-020-00187-1

Abstract




Development of a nanoamorphous exosomal delivery system as an effective biological platform for improved encapsulation of hydrophobic drugs

Phuong H L Tran, Tao Wang, Wang Yin, Thao T D Tran, Hridika T Barua, Yumei Zhang, Snehal B Midge, Tuong N G Nguyen, Beom-Jin Lee, Wei Duan
PMID: 31207280   DOI: 10.1016/j.ijpharm.2019.06.028

Abstract

Despite their great potential, the nano-sized extracellular vesicles are yet to become effective delivery systems for poorly water-soluble drugs. Here, we present a novel platform of exosomes as a drug delivery system by engineering of a poorly water-soluble drug into a poloxamer-based molecular nanostructured dispersion composed of a hydrophilic and a hydrophobic moiety for an enhanced anticancer efficacy. For the first time, aspirin was loaded into exosomes as an anticancer agent via a one-step fabrication combining the nano-matrix formation of the nanostructured dispersion and exosomes loading. Our approach could transform crystalline aspirin to a nanoamorphous form in the nano-matrix structured exosomes, leading to increased drug encapsulation efficiency for exosomes, improved dissolution and strongly enhanced cytotoxicity of aspirin to cancer cells. Interestingly, cytotoxicity of aspirin to both breast and colorectal cancer cells could be strongly enhanced by the nanoamorphous aspirin-loaded exosomes, and this cytotoxic effect was more pronounced to parental cells of the exosomes, reminiscent of homing effect. Hence, this study has pioneered a novel nanoplatform of nanoamorphous exosomal delivery system to transform an anti-inflammatory drug into a potent anti-cancer agent.


A New Dinuclear Cobalt Complex for Copolymerization of CO

Wen-Zhen Wang, Kai-Yue Zhang, Xin-Gang Jia, Li Wang, Lei-Lei Li, Wei Fan, Li Xia
PMID: 32911616   DOI: 10.3390/molecules25184095

Abstract

Based on the ligand H
Salen-8
Bu (salen-
), a new dinuclear cobalt complex (salen-
)[Co(III)TFA]
(salen-
= 3,5-di-
-butylsalicylaldehyde-3,3'-diaminobiphenylamine; TFA = trifluoroacetic acid) has been firstly synthesized and characterized. It shows high catalytic activity for the copolymerization of propylene oxide (PO) and carbon dioxide (CO
), yielding regioregular poly(propylene carbonate) (PPC) with little generation of propylene carbonate (PC) by-product. It has been found that (salen-
)[Co(III)TFA]
shows higher activity at milder conditions, generating a polymer with maximum Mn of 293 kg/mol and a narrow molecular weight distribution PDI of 1.35. The influences of reaction time, CO
pressure, reaction temperature, nature of the cocatalyst, catalyst dosage and substrate concentration on the molecular weight, yield and selectivity of the polymer were explored in detail. The results showed that the (salen-
)[Co(III)TFA]
/[PPN]TFA catalyst system demonstrated a remarkable TOF as high as 735 h
. In addition, a hypothetical catalytic reaction mechanism was proposed based on density functional theory (DFT) calculations and the catalytic reaction results of the (salen-
)[Co(III)TFA]
.


An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with Succinic Anhydride

Lan-Fang Hu, Dan-Jing Chen, Jia-Liang Yang, Xing-Hong Zhang
PMID: 31936276   DOI: 10.3390/molecules25020253

Abstract

The copolymerization of biorenewable succinic anhydride (SA) with propylene oxide (PO) is a promising way to synthesize biodegradable aliphatic polyesters. However, the catalytic systems for this reaction still deserve to be explored because the catalytic activity of the reported catalysts and the molecular weights of produced polyesters are unsatisfied. Herein, we investigate the copolymerization of SA with PO catalyzed by the organoborane/base pairs. The types of Lewis bases, organoboranes, and their loadings all have a large impact on the activity and selectivity of the copolymerization. High ester content of >99% was achieved when performed the PO/SA copolymerization using triethyl borane (TEB)/phosphazene base P1-
-Bu (
-BuP
) pair with a molar ratio of 1/1 at 30-80 °C. Using TEB/
-BuP
pair with the molar ratio of 4/1 at 80 °C, the turnover of frequency (TOF) was up to 128 h
and clearly higher than the known TOF values (0.5-34 h
) of the PO/SA copolymerization by previously reported catalysts. The number-average molecular weights (
s) of the resultant polyesters reached up to 20.4 kg/mol when copolymerization was carried out using TEB/
-BuP
(1/1, in molar ratio) at 30 °C.


Protective Effects of [6]-Gingerol Against Chemical Carcinogens: Mechanistic Insights

Veronika Furlan, Urban Bren
PMID: 31973096   DOI: 10.3390/ijms21030695

Abstract

[6]-Gingerol from ginger has received considerable attention as a potential cancer therapeutic agent because of its chemopreventive and chemotherapeutic effects, as well as its safety. In the current study, we examined [6]-gingerol as a natural scavenger of nine ultimate chemical carcinogens to which we are frequently exposed: glycidamide, styrene oxide, aflatoxin B1 exo-8,9-epoxide,
-propiolactone, ethylene oxide, propylene oxide, 2-cyanoethylene oxide, chloroethylene oxide, and vinyl carbamate epoxide. To evaluate [6]-gingerol efficacy, we expanded our research with the examination of glutathione-the strongest natural scavenger in human cells. The corresponding activation free energies were calculated using Hartree-Fock method with three flexible basis sets and two implicit solvation models. According to our results, [6]-gingerol proves to be an extremely effective scavenger of chemical carcinogens of the epoxy type. On the other hand, with the exception of aflatoxin B1 exo-8,9-epoxide, glutathione represents a relatively poor scavenger, whose efficacy could be augmented by [6]-gingerol. Moreover, our quantum mechanical study of the alkylation reactions of chemical carcinogens with [6]-gingerol and glutathione provide valuable insights in the reaction mechanisms and the geometries of the corresponding transition states. Therefore, we strongly believe that our research forms a solid basis for further computational, experimental and clinical studies of anticarcinogenic properties of [6]-gingerol as well as for the development of novel chemoprophylactic dietary supplements. Finally, the obtained results also point to the applicability of quantum chemical methods to studies of alkylation reactions related to chemical carcinogenesis.


In Vivo Antibacterial Efficacy of Nitric Oxide-Releasing Hyperbranched Polymers against

Lei Yang, Li Jing, Yizu Jiao, Lufei Wang, Julie T Marchesan, Steven Offenbacher, Mark H Schoenfisch
PMID: 31361146   DOI: 10.1021/acs.molpharmaceut.9b00671

Abstract

The in vivo antibacterial activity of NO-releasing hyperbranched polymers was evaluated against
, a key oral pathogen associated with periodontitis, using a murine subcutaneous chamber model. Escalating doses of NO-releasing polymers (1.5, 7.5, and 37.5 mg/kg) were administered into a
-infected chamber once a day for 3 days. Chamber fluids were collected on day 4, with microbiological evaluation indicating a dose-dependent bactericidal action. In particular, NO-releasing polymers at 37.5 mg/kg (1170 μg of NO/kg) achieved complete bacterial eradication (>6-log reduction in bacterial viability), demonstrating greater efficacy than amoxicillin (∼4-log reduction in bacterial viability), a commonly used antibiotic. Time-kill assays further revealed that largest dose (37.5 mg/kg; 1170 μg of NO/kg) resulted in ∼3-log killing of
after only a single dose. Based on these results, the potential clinical utility of NO-releasing hyperbranched polymers appears promising, particularly for oral health applications.


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